1,2-Dihydro-2-(iodomethyl)-naphthalene

Description

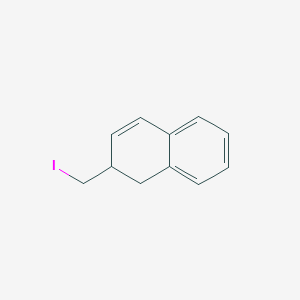

Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNOFIFZXOYEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC2=CC=CC=C21)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376684 | |

| Record name | 1,2-DIHYDRO-2-(IODOMETHYL)-NAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105812-53-1 | |

| Record name | 1,2-DIHYDRO-2-(IODOMETHYL)-NAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1,2 Dihydro 2 Iodomethyl Naphthalene and Analogous Compounds

Direct Iodomethylation Approaches

Direct iodomethylation of a pre-existing 1,2-dihydronaphthalene (B1214177) framework is a conceptually straightforward approach to 1,2-Dihydro-2-(iodomethyl)-naphthalene. However, this method is often challenged by issues of regioselectivity and the stability of the starting material under iodinating conditions. Information in the public domain regarding the direct iodomethylation of 1,2-dihydronaphthalene to specifically yield the 2-(iodomethyl) isomer is limited, suggesting that other routes may be more synthetically viable.

Annulation and Cyclization Reactions Leading to Iodomethyl-Substituted Dihydronaphthalene Frameworks

A more prevalent and effective strategy for constructing iodomethyl-substituted dihydronaphthalene systems involves annulation and cyclization reactions. These methods build the dihydronaphthalene core and introduce the iodomethyl group in a controlled manner.

Regioselective Iodocyclization of Allyl Naphthols

A key strategy for synthesizing derivatives of this compound, specifically 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furan derivatives, is the regioselective iodocyclization of 2-allyl-1-naphthols. researchgate.netscispace.com This intramolecular cyclization process is highly efficient and proceeds via an electrophilic mechanism. The reaction typically follows a 5-exo-trig pathway, which is kinetically favored over the 6-endo-trig alternative, leading to the formation of a five-membered furan (B31954) ring fused to the naphthalene (B1677914) system. researchgate.netscispace.com

The general process begins with the synthesis of 2-allyl-1-naphthols, which can be prepared through the allylation of α-naphthol followed by a Claisen rearrangement. scispace.com These precursors are then subjected to iodocyclization conditions.

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination. organic-chemistry.orgwikipedia.org In the context of synthesizing 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furan derivatives, NIS effectively promotes the iodocyclization of 2-allyl-1-naphthols. researchgate.netscirp.orgresearchgate.net The reaction is typically carried out in a solvent like acetonitrile (B52724) at reduced temperatures (0–5 °C) under an inert atmosphere. researchgate.netscispace.com The NIS provides an electrophilic iodine source that initiates the cyclization cascade. researchgate.net

A probable mechanism involves the formation of an iodonium (B1229267) intermediate from the reaction of the allyl group with NIS. This is followed by an intramolecular attack by the hydroxyl group, leading to the formation of the furan ring and the iodomethyl substituent in a regioselective manner. researchgate.net

Table 1: N-Iodosuccinimide (NIS) Mediated Cyclization of 2-Allyl-1-naphthol Derivatives

| Precursor | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Allyl-1-naphthol | 2-(Iodomethyl)-2,3-dihydronaphtho[1,2-b]furan | Varies | researchgate.netscirp.org |

| Substituted 2-allyl-1-naphthols | Substituted 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furans | Varies | researchgate.netscirp.org |

Molecular iodine (I2) is another effective reagent for promoting the iodocyclization of 2-allylphenols and their naphthalene analogs. researchgate.netnih.gov This method is often considered more environmentally friendly. The reaction can be performed in various organic solvents or even in aqueous media. researchgate.netscispace.comrsc.org When conducted in organic solvents like dichloromethane, a base such as sodium bicarbonate is often added. scispace.comnih.gov

The mechanism is similar to the NIS-mediated reaction, where molecular iodine acts as the electrophile to form an iodonium intermediate, which then undergoes intramolecular cyclization. researchgate.net

To enhance the efficiency and green credentials of molecular iodine-mediated cyclizations, surfactant-promoted methodologies in aqueous media have been developed. researchgate.netscirp.orgresearchgate.net Cetyltrimethylammonium bromide (CTAB) is a commonly used surfactant that forms micelles in water. researchgate.netscirp.orgscirp.org These micelles act as microreactors, bringing the reactants together and facilitating the reaction. scirp.org

This approach has been shown to be superior in terms of reaction yields compared to traditional methods using organic solvents. researchgate.net The optimization of reaction conditions, such as the concentrations of the substrate, iodine, and surfactant, is crucial for achieving high yields. researchgate.net

Table 2: Comparison of Iodocyclization Methods for a Representative Substrate (3a)

| Method | Reagents and Conditions | Yield of 4a (%) | Reference |

|---|---|---|---|

| NIS-Mediated | NIS, MeCN, 0°C to r.t., 3 h | Not specified in provided text | researchgate.netresearchgate.net |

| I2 in Aqueous Micelle | I2, CTAB, H2O, r.t., 8 h | 86 | researchgate.netresearchgate.net |

Note: This table presents a comparative overview. Yields can vary based on the specific substrate and reaction scale.

Ring-Closing Reactions Involving Iodinated Precursors

While the primary focus of available research is on iodocyclization to form the dihydronaphthofuran ring system simultaneously with the introduction of the iodomethyl group, another theoretical approach involves ring-closing reactions of pre-functionalized, iodinated precursors. This strategy would entail the synthesis of an open-chain naphthalene derivative containing both the necessary functionalities for cyclization and a pre-existing iodoalkyl group. However, detailed examples of this specific pathway leading to this compound are not extensively documented in the provided search results, suggesting the prevalence of the iodocyclization of allyl naphthols.

Stereochemical Control in Synthesis

Achieving stereochemical control is paramount when synthesizing complex molecules like this compound, which contains a stereocenter at the C2 position. Synthetic strategies often rely on either substrate control, where existing stereochemistry in the molecule directs the outcome of a new stereocenter, or auxiliary control, where a temporary chiral group is used to guide the reaction before being removed. youtube.com

Diastereoselectivity in Cyclization Processes

Diastereoselectivity in the synthesis of dihydronaphthalene derivatives is often controlled during the key ring-forming step. Intramolecular Friedel-Crafts alkylations have been shown to proceed with high levels of diastereoselectivity. nih.gov In these reactions, a chiral substrate, often derived from an enantioselective process, undergoes cyclization where the existing stereocenter directs the formation of the new one, leading to a preferred diastereomer. nih.gov

For example, the diastereoselective Friedel-Crafts alkylation of hydronaphthalene substrates has been used to synthesize a variety of complex tetracyclic compounds with high regio-, diastereo-, and enantioselectivity. nih.gov The stereochemistry of the cyclization is influenced by the conformation of the transition state, which seeks to minimize steric interactions, thereby favoring the formation of one diastereomer over the other.

A study on the cascade double Michael reaction for synthesizing functionalized cyclohexanones highlights how diastereoselectivity can be achieved. The relative stereochemistry is determined in the second Michael addition, where steric hindrance in one of the possible transition states destabilizes it, leading to the preferential formation of a single diastereomer. beilstein-journals.org This principle of minimizing steric strain in a cyclic transition state is broadly applicable to achieving diastereoselectivity in the cyclization processes that form dihydronaphthalene rings.

Table 1: Examples of Diastereoselective Reactions in Naphthalene Synthesis Analogs

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Diastereomeric Ratio (dr) | Yield | Reference |

| Benzodiketone | Enal | N-Heterocyclic Carbene / Oxidant | 1,2-Dihydronaphthalene | >20:1 | Up to 99% | nih.gov |

| Curcumin | Arylidenemalonate | aq KOH / TBAB | Functionalized Cyclohexanone | Complete Diastereoselectivity | Moderate to Excellent | beilstein-journals.org |

| Hydronaphthalene Substrate | Lewis Acid | TiCl₄, SnCl₄, etc. | Tetracyclic Compound | High | Not specified | nih.gov |

Enantioselective Approaches

Modern synthetic chemistry offers powerful enantioselective methods for constructing chiral 1,2-dihydronaphthalene frameworks. Catalytic asymmetric dearomatization (CADA) reactions have emerged as a potent strategy for accessing chiral polycyclic scaffolds from flat aromatic precursors. nih.gov

A highly effective method involves the use of N-heterocyclic carbene (NHC) organocatalysis. nih.gov The diastereo- and enantioselective cascade annulation between benzodiketones and enals, under oxidative conditions, affords a variety of 1,2-dihydronaphthalenes. nih.govresearchgate.net This method successfully creates two adjacent stereocenters with exceptional control, achieving high yields, excellent diastereomeric ratios (>20:1 dr), and nearly perfect enantiomeric excess (up to 99% ee). nih.govresearchgate.net The resulting product can then be chemically transformed into other useful compounds. nih.gov

Another advanced approach utilizes a Gadolinium(III)/PyBox complex in a visible-light-enabled [4+2] cycloaddition. This reaction of naphthalene derivatives proceeds with high regio-, diastereo-, and enantioselectivity, producing highly enantioenriched bridged polycycles in excellent yields and selectivity (up to >20:1 dr, >99% ee). nih.gov These catalytic asymmetric methods represent the state-of-the-art in producing specific enantiomers of complex dihydronaphthalene structures.

Table 2: Enantioselective Synthesis of 1,2-Dihydronaphthalene Derivatives via NHC Catalysis

| Diketone Substrate | Enal Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| 1,3-Diphenylpropane-1,3-dione | Cinnamaldehyde | 99 | >20:1 | 98 | nih.gov |

| 1-Phenyl-3-(p-tolyl)propane-1,3-dione | Cinnamaldehyde | 95 | >20:1 | 98 | nih.gov |

| 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione | Cinnamaldehyde | 96 | >20:1 | 99 | nih.gov |

| 1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione | Cinnamaldehyde | 99 | >20:1 | 98 | nih.gov |

| 1,3-Diphenylpropane-1,3-dione | 3-(4-Chlorophenyl)acrylaldehyde | 99 | >20:1 | 97 | nih.gov |

Reaction Mechanisms Governing the Formation and Transformation of 1,2 Dihydro 2 Iodomethyl Naphthalene

Elucidation of Mechanistic Pathways for Iodocyclization

The formation of 1,2-Dihydro-2-(iodomethyl)-naphthalene and related structures is predominantly achieved through a process known as iodocyclization. This electrophilic cyclization reaction involves the use of an iodine source to induce the formation of a cyclic structure from an unsaturated precursor.

Proposed Iodonium (B1229267) Ion Intermediates

A key feature of the iodocyclization mechanism is the proposed formation of a cyclic iodonium ion intermediate. In the case of precursors like γ,δ-unsaturated naphthylmethyl ethers or similar structures, the reaction is initiated by the electrophilic attack of an iodine species (such as I⁺ from I₂ or N-iodosuccinimide) on the alkene double bond. scispace.commdpi.com This attack results in the formation of a three-membered ring containing a positively charged iodine atom, known as an iodonium ion. scispace.commdpi.com This intermediate is highly reactive and poised for subsequent intramolecular reaction. The formation of this cyclic intermediate is a critical step that dictates the stereochemistry and regiochemistry of the final product.

Role of 5-exo-trig Cyclization Pathways

Following the formation of the iodonium ion, the cyclization proceeds via an intramolecular nucleophilic attack by an atom within the starting molecule. For precursors leading to the this compound scaffold, this typically involves a 5-exo-trig cyclization. scispace.comresearchgate.net According to Baldwin's rules for ring closure, the 5-exo-trig pathway is a favored process. In this context, the "5" indicates the formation of a five-membered ring, "exo" signifies that the bond being broken is outside the newly formed ring, and "trig" refers to the trigonal (sp²) carbon of the double bond being attacked.

Studies on analogous systems, such as the iodocyclization of 2-allyl-1-naphthols, have demonstrated that the reaction proceeds regioselectively through a 5-exo-trig mode to yield 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furan derivatives. scispace.comresearchgate.netresearchgate.net The alternative 6-endo-trig pathway, which would lead to a six-membered ring, is generally disfavored in these systems. scispace.com This preference for the 5-exo-trig pathway is a crucial factor in the selective synthesis of the dihydronaphthalene core with the iodomethyl substituent at the 2-position.

The table below summarizes the conditions and outcomes of iodocyclization reactions on related naphthalene (B1677914) precursors, highlighting the prevalence of the 5-exo-trig cyclization.

| Precursor | Reagent | Solvent | Conditions | Product Type | Cyclization Mode | Reference |

| 2-Allyl-1-naphthol | N-Iodosuccinimide | Acetonitrile (B52724) | 0°C to room temp. | 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furan | 5-exo-trig | scispace.comresearchgate.net |

| 2-Allyl-1-naphthol | Iodine / CTAB | Water | Room temp. | 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furan | 5-exo-trig | researchgate.net |

Non-Radical Mechanistic Investigations

The iodocyclization leading to the this compound framework is understood to proceed through a non-radical, electrophilic mechanism. nih.govnih.gov The process does not involve the generation of radical intermediates. Instead, it is driven by the electrophilic nature of the iodine reagent and the nucleophilicity of the double bond and the intramolecular nucleophile. The reaction can be categorized as an electrophilic addition followed by an intramolecular nucleophilic substitution on one of the carbons of the iodonium ion. This polar mechanism is consistent with the high regioselectivity and stereoselectivity often observed in these reactions.

Study of Intermediates in Related Naphthalene and Dihydronaphthalene Reactions

The understanding of reaction intermediates is crucial for controlling reaction pathways and product outcomes. In reactions related to the synthesis of dihydronaphthalene systems, various intermediates have been identified or proposed. For instance, the synthesis of diiodinated dihydronaphthalenes from the electrophilic iodocyclization of aryl propargyl alcohols suggests the intermediacy of vinyl-iodonium species. nih.gov

Furthermore, the palladium-catalyzed ring-opening of oxabenzonorbornadienes provides access to substituted 1,2-dihydronaphthols, which are structurally related to the target compound. nih.gov The mechanisms of these reactions involve organopalladium intermediates.

The use of hypervalent iodine reagents in organic synthesis has also shed light on potential intermediates. nih.govorganic-chemistry.orgnih.gov These reagents can participate in a variety of transformations, and their reactions often involve transient organoiodine(III) or organoiodine(V) species. While not directly forming this compound, the study of these reactive intermediates in other contexts provides valuable mechanistic insights that could be applicable to the transformations of the target molecule.

Intramolecular Rearrangements of Iodomethyl-Dihydronaphthalene Scaffolds

Once formed, the iodomethyl-dihydronaphthalene scaffold possesses reactive sites that could potentially undergo intramolecular rearrangements. The carbon-iodine bond is relatively weak and can be cleaved, and the dihydronaphthalene ring system can be susceptible to aromatization or other transformations.

While specific studies on the intramolecular rearrangements of this compound are not extensively documented in the provided search results, the field of hypervalent iodine chemistry offers examples of various rearrangement processes that could be relevant. rsc.org These include scispace.comresearchgate.net-migrations, ring expansions, and ring contractions that are mediated by hypervalent iodine reagents. It is conceivable that under specific oxidative conditions, the iodine atom in the iodomethyl group could be oxidized to a higher valence state, initiating a rearrangement cascade. However, dedicated research would be required to explore and confirm such potential reaction pathways for this specific scaffold.

Chemical Reactivity and Derivatization of 1,2 Dihydro 2 Iodomethyl Naphthalene

Transformations Involving the Iodomethyl Group

The carbon-iodine bond in the iodomethyl group is relatively weak, making the iodine atom an excellent leaving group. This inherent reactivity is central to the various transformations that this moiety can undergo.

The primary alkyl iodide structure of the iodomethyl group is highly susceptible to nucleophilic substitution, predominantly via an S(_N)2 mechanism. This type of reaction involves the attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of the iodide ion. A wide array of nucleophiles can be employed to introduce new functional groups at this position. The stereochemistry at the C2 position is inverted during a classic S(_N)2 reaction.

Common nucleophilic displacement reactions include:

Cyanation: Reaction with cyanide salts (e.g., NaCN, KCN) introduces a nitrile group, which is a valuable precursor for carboxylic acids, amines, and amides.

Azide Substitution: The use of sodium azide (NaN(_3)) yields the corresponding azidomethyl derivative, which can be readily reduced to an aminomethyl group.

Alkoxylation and Hydroxylation: Williamson ether synthesis can be achieved by reacting with alkoxides (RO) or phenoxides (ArO). Hydrolysis with hydroxide ions or water under appropriate conditions can yield the corresponding alcohol.

Thiolation: Reaction with thiols or their conjugate bases (RS) provides thioethers.

Amination: Direct reaction with ammonia or primary/secondary amines can lead to the formation of primary, secondary, or tertiary amines, respectively.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Functional Group |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |

| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) |

The efficiency of these reactions is influenced by factors such as the choice of solvent, reaction temperature, and the nature of the nucleophile. nih.gov Steric hindrance around the reaction center is minimal for this primary iodide, favoring the S(_N)2 pathway. nih.gov

The weak C-I bond can also undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or photolysis, generating a primary alkyl radical. This reactive intermediate can participate in a variety of radical-mediated transformations.

Key radical functionalizations include:

Radical Reduction (Deiodination): In the presence of a radical initiator and a hydrogen atom donor, such as tributyltin hydride (Bu(_3)SnH) or tris(trimethylsilyl)silane (TTMSS), the iodomethyl group can be reduced to a methyl group.

Radical Addition to Alkenes and Alkynes: The generated radical can add across the π-system of alkenes or alkynes, forming a new carbon-carbon bond and a new radical species that can be further trapped. This is a key step in radical cyclization and intermolecular addition reactions.

The iodomethyl group serves as an excellent electrophile in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the C-I bond to a low-valent transition metal catalyst, such as palladium or nickel. nih.gov

Examples of potential cross-coupling reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base to form a new C-C bond.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent.

Negishi Coupling: Palladium- or nickel-catalyzed reaction with an organozinc reagent.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

Table 2: Illustrative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp) |

| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | C-C |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N |

Reactivity of the Dihydronaphthalene Ring System

The dihydronaphthalene core contains a reactive alkene bond and allylic positions that are susceptible to various transformations, allowing for further derivatization of the molecule.

The double bond within the dihydronaphthalene ring can be selectively oxidized or reduced.

Oxidation:

Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide.

Dihydroxylation: The alkene can be converted to a vicinal diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO(_4)) or cold, dilute potassium permanganate (KMnO(_4)). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis. The microbial oxidation of naphthalene (B1677914) using naphthalene dioxygenase is a well-known process that produces chiral cis-1,2-dihydrodiols. nih.govethz.ch

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO(_4) or ozone (O(_3)) followed by an oxidative or reductive workup can cleave the double bond, leading to the formation of dicarbonyl compounds or dicarboxylic acids.

Reduction:

Catalytic Hydrogenation: The double bond can be readily reduced by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO(_2)), or Raney nickel under a hydrogen atmosphere to yield the corresponding tetralin derivative.

The 1,2-dihydronaphthalene (B1214177) structure can be converted into the more stable, fully aromatic naphthalene system through dehydrogenation. researchgate.net This aromatization process is a common transformation for this ring system.

Common methods for aromatization include:

Catalytic Dehydrogenation: Heating with a dehydrogenation catalyst such as Pd/C, sulfur (S), or selenium (Se) can eliminate two hydrogen atoms to form the naphthalene ring.

Chemical Oxidation: A variety of chemical oxidants can effect this transformation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective for this purpose. Metal-free, visible-light-mediated methods have also been developed for the aromatization of 1,2-dihydronaphthalenes. researchgate.netresearchgate.net

Cycloaddition Reactions

No peer-reviewed articles or database entries were identified that describe the participation of 1,2-Dihydro-2-(iodomethyl)-naphthalene in cycloaddition reactions. While the 1,2-dihydronaphthalene core contains a double bond theoretically capable of undergoing such reactions (e.g., Diels-Alder or [2+2] cycloadditions), specific studies detailing these transformations for the title compound, including reaction conditions, resulting products, and yields, are not present in the available literature.

Regioselective Functionalization of the Naphthalene Moiety

Similarly, there is a lack of published research on the regioselective functionalization of the aromatic portion (naphthalene moiety) of this compound. Methodologies for the controlled substitution on the benzene (B151609) ring of this specific compound, which would dictate the introduction of functional groups at predictable positions, have not been described. General methods for naphthalene functionalization exist, but their direct application and regiochemical outcomes for this substituted dihydronaphthalene derivative have not been documented.

Due to the absence of specific and verifiable research data for this compound in these areas, it is not possible to generate a scientifically accurate and informative article for the requested sections. The generation of content without supporting literature would be speculative and would not meet the required standards of a professional and authoritative chemical review.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for unequivocally determining the molecular structure of 1,2-Dihydro-2-(iodomethyl)-naphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 120 - 140 |

| Aliphatic CH (on dihydronaphthalene ring) | 2.0 - 3.5 | 25 - 45 |

| CH₂I (iodomethyl) | 3.0 - 4.0 | 5 - 15 |

| CH (at position 2) | 2.5 - 4.0 | 30 - 50 |

| Note: These are predicted values based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. The molecular formula, C₁₁H₁₁I, results in a specific monoisotopic mass that can be measured with high accuracy by HRMS, confirming the compound's identity.

Tandem Mass Spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecular ion. While a detailed fragmentation pattern for this specific molecule is not published, general fragmentation pathways for iodo-alkanes and aromatic compounds can be inferred. docbrown.infomiamioh.edu A primary fragmentation would likely involve the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, leading to the loss of an iodine radical and the formation of a carbocation at m/z 143. docbrown.info Another potential fragmentation is the loss of the entire iodomethyl group. Further fragmentation of the naphthalene (B1677914) ring structure would also be observed.

| Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | [C₁₁H₁₁I]⁺ | 270 |

| [M-I]⁺ | [C₁₁H₁₁]⁺ | 143 |

| [M-CH₂I]⁺ | [C₁₀H₉]⁺ | 129 |

| Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The spectra would be characterized by vibrations corresponding to the aromatic C-H and C=C bonds of the naphthalene ring, the aliphatic C-H bonds of the dihydronaphthalene moiety, and the C-I bond of the iodomethyl group.

Theoretical calculations and experimental data on related naphthalene compounds suggest specific regions for these vibrations. researchgate.netacs.org Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ range. Aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C-I stretching vibration, a key indicator of the iodomethyl group, is expected to appear in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-I Stretch | 500 - 600 |

| Note: These are general ranges and the exact peak positions can be influenced by the molecular environment. |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound would be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The NIST Chemistry WebBook contains GC data for various dihydronaphthalene derivatives, which can serve as a reference for developing an analytical method for this specific compound. nist.govnist.gov Coupling a GC system with a mass spectrometer (GC-MS) would allow for both separation and identification of the compound and any impurities present. A study on naphthalene metabolites utilized GC-MS for their determination, highlighting the utility of this technique for related structures. uzh.ch

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation and quantification of this compound. These methods are particularly useful for non-volatile or thermally labile compounds, although they are also applicable to a wide range of other substances. A reversed-phase HPLC method, likely using a C18 column, would separate the compound based on its hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. A study on the analysis of naphthalene and its derivatives in geothermal fluids successfully used HPLC with fluorescence detection. nih.gov UHPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov

| Parameter | Typical HPLC Conditions | Typical UHPLC Conditions |

| Column | Reversed-phase C18, 4.6 mm x 150 mm, 5 µm | Reversed-phase C18, 2.1 mm x 50-100 mm, <2 µm |

| Mobile Phase | Isocratic or gradient mixture of Water/Acetonitrile or Water/Methanol | Isocratic or gradient mixture of Water/Acetonitrile or Water/Methanol |

| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min |

| Detection | UV-Vis (at a wavelength corresponding to the chromophore) or Mass Spectrometry | UV-Vis or Mass Spectrometry |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Extensive searches of publicly available chemical and crystallographic databases have revealed no specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its crystal lattice parameters, space group, and the precise three-dimensional arrangement of its atoms in the solid state remains undetermined.

While the absolute configuration of a chiral molecule can be unequivocally determined using X-ray crystallography, the absence of a solved crystal structure for this compound means that its absolute stereochemistry has not been experimentally confirmed through this method.

Theoretical and Computational Investigations of 1,2 Dihydro 2 Iodomethyl Naphthalene

Quantum Mechanical Studies of Electronic Structure and Stability

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations for 1,2-Dihydro-2-(iodomethyl)-naphthalene would focus on determining its ground-state optimized geometry, electronic properties, and spectroscopic features.

Key parameters that would be investigated using DFT include:

Optimized Molecular Geometry: Determining the most stable arrangement of atoms in three-dimensional space, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For instance, studies on naphthalene (B1677914) have used DFT to calculate the HOMO-LUMO gap to be around 4.75 eV. researchgate.netsamipubco.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is valuable for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, such as hyperconjugation, which can significantly influence stability and conformation. nih.gov

A hypothetical summary of DFT-calculated electronic properties for a naphthalene derivative is presented in Table 1, illustrating the type of data that would be generated for this compound.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Naphthalene Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.13 eV |

| LUMO Energy | -1.38 eV |

| HOMO-LUMO Gap | 4.75 eV |

| Dipole Moment | 0.000039 D |

| Ionization Potential | 6.13 eV |

| Electron Affinity | 1.38 eV |

Data is illustrative and based on findings for naphthalene. samipubco.commdpi.com

Beyond DFT, other quantum mechanical methods could provide further insights into the electronic structure of this compound.

Ab Initio Methods: These methods calculate molecular properties from first principles, without using experimental data for parameterization. libretexts.org While computationally intensive, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can offer very high accuracy, especially for electron correlation effects. Ab initio studies on related molecules, such as trans-1,2-dihydroxy-1,2-dihydronaphthalene, have successfully determined the relative stability of different conformations. nih.govnih.gov These studies have shown that the conformation with diequatorial hydroxyl groups is the most stable. nih.gov

Semiempirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. libretexts.org While less accurate, they can be useful for studying large molecular systems or for preliminary conformational searches before applying more rigorous methods.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing information that is often difficult to obtain experimentally.

For any proposed reaction involving this compound, such as nucleophilic substitution of the iodide or elimination reactions, computational methods can be used to locate and characterize the transition state (TS). The TS is the highest energy point along the reaction coordinate and its structure is key to understanding the reaction's feasibility and stereochemical outcome.

The process involves:

Proposing a reaction pathway.

Performing a transition state search using algorithms that locate a first-order saddle point on the potential energy surface.

Confirming the identity of the TS by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a study of the reaction of naphthalene with hydroxyl radicals, transition state theory was used to estimate bimolecular kinetic rate constants. researchgate.net

Once the structures of the reactants, products, and transition states are optimized, their energies can be calculated to construct a reaction energy profile. This profile plots the energy of the system as it progresses from reactants to products, providing crucial thermodynamic and kinetic information.

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Enthalpy of Reaction (ΔH): The energy difference between the products and the reactants. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction.

An illustrative reaction energy profile is shown in Figure 1.

Figure 1: Illustrative Reaction Energy Profile

This is a generic representation of a reaction energy profile.

Conformational Analysis and Stereoelectronic Effects

The dihydronaphthalene ring in this compound is not planar, and thus the molecule can exist in different conformations. The substituent at the C2 position can adopt either a pseudo-axial or a pseudo-equatorial orientation, leading to different spatial arrangements.

Conformational analysis of this molecule would be analogous to that of substituted cyclohexanes. sapub.org The relative stability of the different conformers would be determined by a combination of steric and stereoelectronic effects.

Steric Effects: These arise from the spatial repulsion between bulky groups. In the case of this compound, a pseudo-axial orientation of the iodomethyl group would likely lead to destabilizing 1,3-diaxial-like interactions with the hydrogens on the ring. sapub.org Therefore, the conformer with the pseudo-equatorial iodomethyl group is expected to be sterically favored.

Stereoelectronic Effects: These are interactions involving the overlap of orbitals. imperial.ac.uk In the context of this compound, hyperconjugation would be a key stereoelectronic effect to investigate. For instance, NBO analysis could reveal stabilizing interactions between filled bonding orbitals (e.g., C-H or C-C bonds) and empty antibonding orbitals (e.g., the σ* orbital of the C-I bond). Studies on trans-1,2-dihalocyclohexanes have shown that such hyperconjugative interactions can favor the diaxial conformation, despite it being sterically less favorable. nih.gov The preference for a particular conformation can also be influenced by the solvent. nih.gov

A summary of potential stabilizing and destabilizing interactions in the conformers of this compound is provided in Table 2.

Table 2: Potential Interactions in the Conformers of this compound

| Conformer (Iodomethyl group) | Potential Stabilizing Interactions | Potential Destabilizing Interactions |

|---|---|---|

| Pseudo-equatorial | Lower steric hindrance |

Prediction of Spectroscopic Parameters

The theoretical and computational prediction of spectroscopic parameters for molecules like this compound serves as a powerful tool in chemical analysis. These predictive methods, often employing quantum chemical calculations, can provide valuable insights into the structural and electronic properties of a compound, aiding in the interpretation of experimental spectra. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of computational spectroscopy can be applied to forecast its characteristic spectral data.

Computational approaches, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are standard methods for predicting a range of spectroscopic parameters. These calculations can model the vibrational frequencies (Infrared and Raman spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectroscopy). The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.

For this compound, theoretical calculations would typically involve optimizing the molecular geometry to find its lowest energy conformation. Following this, vibrational frequency analysis can predict the positions of key IR absorption bands corresponding to C-H stretching, C=C aromatic stretching, and the characteristic C-I stretching frequency.

Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei can be calculated. These predictions are instrumental in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule, helping to confirm its structure. The calculated chemical shifts are usually reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.10 - 7.50 |

| CH (chiral center) | 3.00 - 3.20 |

| CH₂ (naphthalene ring) | 2.80 - 2.95 |

| CH₂I | 3.30 - 3.50 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 125.0 - 129.0 |

| Aromatic C (quaternary) | 132.0 - 135.0 |

| CH (chiral center) | 35.0 - 40.0 |

| CH₂ (naphthalene ring) | 28.0 - 32.0 |

| CH₂I | 8.0 - 12.0 |

Table 3: Predicted Key IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-I Stretch | 500 - 600 |

It is crucial to note that these are illustrative values. The actual experimental values may differ, and rigorous computational studies would be required to provide more precise and validated predictions. Such studies would involve benchmarking different computational methods and basis sets against experimental data for related compounds to ensure the accuracy of the theoretical model.

Applications in Organic Synthesis and Materials Science As a Versatile Building Block

Precursor for the Synthesis of Complex Natural Products and Bioactive Molecules

There is currently no available research data detailing the use of 1,2-Dihydro-2-(iodomethyl)-naphthalene as a direct precursor in the total synthesis of complex natural products or specific bioactive molecules.

Utility in the Construction of Functional Organic Materials

Optoelectronic Materials with Photoluminescence Properties

Scientific literature does not currently contain studies demonstrating the application of this compound in the synthesis of optoelectronic materials or detailing any inherent photoluminescent properties of materials derived from it.

Supramolecular Assembly Components

There are no documented instances of this compound being utilized as a building block for supramolecular assemblies in published research.

Role in the Development of Chiral Ligands and Catalysts

The development of chiral ligands and catalysts from this compound has not been reported in the scientific literature.

Intermediate in the Synthesis of Pharmaceutical Scaffolds

While the dihydronaphthalene core is present in some pharmaceutical compounds, there is no specific information available that identifies this compound as a key intermediate in the synthesis of any known pharmaceutical scaffolds.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of functionalized dihydronaphthalenes often involves multi-step sequences with stoichiometric reagents, leading to significant waste generation. Future research is increasingly focused on developing more sustainable and atom-economical methods for the preparation of 1,2-Dihydro-2-(iodomethyl)-naphthalene and its analogues.

One promising approach is the use of catalytic methods. For instance, cobalt-catalyzed metalloradical activation of o-styryl N-tosyl hydrazones has been shown to produce substituted 1,2-dihydronaphthalenes in good to excellent yields. rsc.org This method takes advantage of the intrinsic reactivity of a cobalt(III)-carbene radical intermediate. rsc.org Adapting such catalytic systems to incorporate an iodomethyl group could provide a more efficient and environmentally benign route to the target compound.

Another avenue lies in the development of green synthetic protocols. The use of microwave irradiation in the synthesis of 1-phenyl naphthalene (B1677914) lignan (B3055560) derivatives has been shown to reduce reaction times and improve yields compared to conventional heating. researchgate.net Exploring microwave-assisted or other green chemistry techniques, such as the use of water as a solvent, for the synthesis of this compound could significantly reduce the environmental impact of its production. rsc.org

The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a key driver in modern synthetic chemistry. Future synthetic strategies for this compound will likely focus on addition and cycloaddition reactions that inherently have high atom economy.

Table 1: Comparison of Synthetic Approaches for Dihydronaphthalene Derivatives

| Synthetic Method | Key Features | Potential for Sustainability & Atom Economy | Reference |

| Traditional Reduction | Reduction of naphthalene using reagents like sodium in ethanol. | Often requires stoichiometric and hazardous reagents. | google.com |

| Catalytic Cyclization | Cobalt-catalyzed reaction of o-styryl N-tosyl hydrazones. | Utilizes a catalyst, reducing waste. High yields reported. | rsc.orgepa.gov |

| Lewis Acid Catalyzed Cascade | Cyclization of tetrahydrofuran (B95107) derivatives promoted by Lewis acids. | Can lead to complex structures in a single step. | nih.gov |

| Green Chemistry Approaches | Use of microwave irradiation or water as a solvent. | Reduces energy consumption and use of hazardous solvents. | researchgate.netrsc.org |

Exploration of Novel Reactivity Patterns and Selectivity Control

The iodomethyl group in this compound is a key functional handle that allows for a wide range of chemical transformations. Future research will undoubtedly focus on exploring new reactivity patterns and achieving high levels of selectivity in these reactions.

The carbon-iodine bond is relatively weak, making the iodomethyl group an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a diverse array of functional groups at the 2-position of the dihydronaphthalene core. Furthermore, the iodine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Controlling the stereochemistry at the C2 position during these transformations is a significant challenge and a key area for future investigation. The development of stereoselective methods will be crucial for the synthesis of enantiomerically pure derivatives, which is often a prerequisite for biological applications. nih.gov The selective manipulation of the dihydronaphthalene ring system itself, for instance through diastereoselective ring-opening reactions, presents another exciting avenue for creating functionalized scaffolds with quaternary carbon stereocenters. researchgate.net

The diene moiety within the 1,2-dihydronaphthalene (B1214177) structure also offers opportunities for further functionalization through cycloaddition reactions, such as Diels-Alder reactions. The enzymatic oxidation of 1,2-dihydronaphthalene by organisms like Sphingomonas yanoikuyae has been shown to yield various hydroxylated products, indicating the potential for biocatalytic transformations to introduce new functionalities with high selectivity. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for seamless scale-up. The integration of the synthesis of this compound and its subsequent transformations into flow chemistry platforms is a logical and promising future direction.

Furthermore, the development of automated synthesis platforms can significantly accelerate the discovery and optimization of new derivatives of this compound. Automated iterative synthesis, which has been successfully applied to the synthesis of small molecules, could be adapted to rapidly generate libraries of analogues for screening in various applications. chemrxiv.org This high-throughput approach, combined with the efficiency of flow chemistry, has the potential to revolutionize the exploration of the chemical space around the this compound scaffold.

Computational Design and Optimization for Specific Applications

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. These methods can provide valuable insights into the reactivity, properties, and potential applications of molecules like this compound, thereby guiding experimental efforts and accelerating the design of new functional materials and bioactive compounds.

Density functional theory (DFT) calculations can be employed to study the electronic structure and predict the reactivity of this compound. For instance, computational studies have been used to investigate the mechanism of H2 ejection from protonated 1,2-dihydronaphthalene and the molecular structure of its metabolites. nih.govnih.gov Such calculations can help in understanding and predicting the outcomes of various chemical reactions.

Molecular docking and other in silico screening techniques can be used to predict the binding affinity of derivatives of this compound to specific biological targets. This can aid in the rational design of new drug candidates. For example, dihydronaphthalene analogues have been investigated as potential anticancer agents inspired by natural products like combretastatin (B1194345) A-4. nih.govrsc.org

The design of novel materials with specific optical or electronic properties is another area where computational methods can play a crucial role. By modeling the properties of different derivatives of this compound, it may be possible to identify candidates for applications in areas such as organic electronics or sensor technology.

Q & A

What are the validated synthetic routes for 1,2-dihydro-2-(iodomethyl)-naphthalene, and how can reaction efficiency be optimized?

Basic Research Question

Synthesis of halogenated naphthalene derivatives like this compound typically involves electrophilic substitution or hydroiodination of precursor compounds. For example, iodomethyl groups can be introduced via nucleophilic substitution using methyl iodide derivatives under controlled conditions. Key parameters for optimization include:

- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .

- Catalysts : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts improve iodination efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine incorporation .

Validate purity using chromatographic methods (HPLC, GC-MS) and structural confirmation via NMR (¹H/¹³C) and IR spectroscopy .

How can thermodynamic properties of this compound inform stability and reactivity in experimental design?

Basic Research Question

Thermodynamic data, such as enthalpy of formation (ΔHf°) and bond dissociation energies, are critical for predicting stability. For example:

- Reaction enthalpy : The hydrogenation of naphthalene derivatives to dihydro forms (e.g., C₁₀H₁₀ + H₂ → C₁₀H₁₂) has ΔH = -100.83 ± 0.83 kJ/mol, indicating exothermic stability .

- Thermal degradation : Monitor decomposition thresholds using differential scanning calorimetry (DSC) and correlate with molecular dynamics simulations.

These properties guide storage conditions (e.g., inert atmospheres, low temperatures) and reaction compatibility with heat-sensitive reagents.

What methodologies are recommended for detecting this compound in biological matrices as a biomarker of exposure?

Advanced Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying halogenated naphthalene metabolites in urine or serum. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) with C18 columns to isolate metabolites .

- Calibration : Use deuterated internal standards (e.g., d₈-naphthalene) to correct matrix effects.

- Sensitivity : Limit of detection (LOD) ≤ 0.1 ng/mL ensures trace-level quantification .

Cross-validate with gas chromatography (GC) to resolve co-eluting isomers.

How do contradictory toxicological findings in animal vs. human studies impact risk assessment for this compound?

Advanced Research Question

Discrepancies often arise from metabolic differences (e.g., cytochrome P450 isoforms) and exposure routes. Mitigate bias by:

- Risk of Bias (RoB) assessment : Use tools like Table C-7 () to evaluate randomization, blinding, and dose allocation in animal studies.

- Confidence rating : Apply criteria from (High/Moderate/Low) to weight evidence quality.

For example, human studies showing urinary 1,2-DHN as a biomarker (sensitivity >90%) may conflict with rodent hepatotoxicity data due to species-specific CYP2F2 activity . Resolve via physiologically based pharmacokinetic (PBPK) modeling.

What catalytic systems effectively degrade this compound in environmental matrices?

Advanced Research Question

Nickel-based catalysts (e.g., Ni/Al₂O₃) show promise for tar degradation in biomass gasification systems. Key considerations:

- Reaction kinetics : Pseudo-first-order kinetics with rate constants (k) dependent on temperature (e.g., 700–900°C) and H₂S inhibition .

- Catalyst stability : Regenerate deactivated catalysts via oxidative treatments (e.g., air calcination).

Combine with adsorption techniques (activated carbon filters) for residual iodine capture.

How can emission rates of this compound be quantified in controlled environments, such as museum storage?

Advanced Research Question

Non-invasive headspace sampling coupled with thermal desorption GC-MS allows real-time monitoring. Methodology from includes:

- Temperature control : Test at 17°C and 21°C to model ambient vs. accelerated emission rates.

- Emission modeling : Use Fick’s law of diffusion to predict airborne concentrations in enclosed spaces.

Results show emission rates (0.5–2.0 µg/m³·h) below occupational exposure limits (8-hour TWA: 10 ppm) .

What computational approaches resolve structural ambiguities in spectroscopic data for iodinated naphthalenes?

Advanced Research Question

Density Functional Theory (DFT) simulations predict NMR chemical shifts and IR vibrational modes. For example:

- NMR : Compare experimental ¹H shifts (δ 7.2–8.1 ppm for aromatic protons) with DFT/B3LYP/6-311+G(d,p) calculations .

- IR : Validate C-I stretching bands (500–600 cm⁻¹) using harmonic frequency analysis.

Cross-reference with X-ray crystallography for absolute configuration confirmation.

How do impurities in synthesized batches affect experimental reproducibility?

Basic Research Question

Common impurities include residual iodine or unreacted precursors. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.